molecular formula C21H21NO2 B5530780 2-(2-isopropylphenoxy)-N-1-naphthylacetamide

2-(2-isopropylphenoxy)-N-1-naphthylacetamide

Cat. No. B5530780
M. Wt: 319.4 g/mol
InChI Key: TVSLYLOPYVKIMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a closely related compound, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product is then recrystallized and characterized by various spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with specified unit cell parameters, exhibiting intermolecular hydrogen bonds and intramolecular interactions, contributing to its stability and potential bioactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Various studies have focused on the reactivity and functionalization of related naphthylacetamide derivatives, highlighting the potential for creating substances with significant biological activities, including anticancer and neuroprotective effects (Gomathy et al., 2012).

Physical Properties Analysis

Research into related polyarylates incorporating naphthyl units indicates these materials exhibit amorphous characteristics, high tensile strength, and thermal stability, suggesting the physical robustness of naphthylacetamide derivatives in various conditions (Liou & Chern, 1999).

Chemical Properties Analysis

The chemical properties of naphthylacetamide derivatives have been extensively studied, with findings showing these compounds can undergo various nucleophilic and electrophilic reactions, leading to the formation of complex structures with diverse functional groups. These reactions are crucial for the synthesis of compounds with targeted biological activities (Hojo*, Masuda, & Okada*, 1987).

properties

IUPAC Name

N-naphthalen-1-yl-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15(2)17-10-5-6-13-20(17)24-14-21(23)22-19-12-7-9-16-8-3-4-11-18(16)19/h3-13,15H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLYLOPYVKIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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